REACTION_CXSMILES
|
[OH-].[Na+].[OH:3][C:4]1[CH:5]=[C:6]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:8][CH:9]=1.[Br:14][CH2:15][CH2:16][CH2:17][CH2:18]Br>C(Cl)Cl>[F:13][C:10]([F:11])([F:12])[C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[O:3][CH2:18][CH2:17][CH2:16][CH2:15][Br:14] |f:0.1|
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Name
|
|
Quantity
|
267 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
69.3 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C(F)(F)F
|
Name
|
|
Quantity
|
119 g
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at this temperature for a further 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
WASH
|
Details
|
washed with dilute sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(OCCCCBr)C=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 102.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |